1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol 1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19935948
InChI: InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-6-11(16-2)13(18-4)12(10)17-3/h5-6,9,14-15H,7-8H2,1-4H3
SMILES:
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol

1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol

CAS No.:

Cat. No.: VC19935948

Molecular Formula: C13H21NO4

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol -

Specification

Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 1-[(2,3,4-trimethoxyphenyl)methylamino]propan-2-ol
Standard InChI InChI=1S/C13H21NO4/c1-9(15)7-14-8-10-5-6-11(16-2)13(18-4)12(10)17-3/h5-6,9,14-15H,7-8H2,1-4H3
Standard InChI Key FLBKNWGFRDZFFX-UHFFFAOYSA-N
Canonical SMILES CC(CNCC1=C(C(=C(C=C1)OC)OC)OC)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-((2,3,4-Trimethoxybenzyl)amino)propan-2-ol features a secondary alcohol (-OH) at the propan-2-ol position and a primary amine (-NH2) linked to a 2,3,4-trimethoxybenzyl moiety. The molecular formula is C13H21NO4, with a molecular weight of 263.31 g/mol. The trimethoxybenzyl group contributes significant steric bulk and electron-donating effects, influencing solubility and reactivity .

Spectral Characterization

While direct NMR data for this compound is unavailable, related trimethoxybenzyl derivatives exhibit characteristic signals:

  • 1H NMR: Aromatic protons resonate between δ 6.7–7.2 ppm (split by methoxy groups), methoxy signals at δ 3.7–3.9 ppm, and alcohol/amine protons at δ 1.2–2.5 ppm .

  • 13C NMR: Methoxy carbons appear at δ 55–60 ppm, aromatic carbons at δ 105–150 ppm, and alcohol/amine-bearing carbons at δ 45–70 ppm .

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

  • Organic Solvents: Highly soluble in DMSO, DMF, and THF due to methoxy and amine groups .

  • Aqueous Solutions: Limited solubility in water (~0.5 mg/mL) but forms stable emulsions with surfactants.
    Stability studies of analogous amino alcohols show resistance to hydrolysis under neutral conditions but susceptibility to oxidation in acidic environments .

Synthetic Methodologies

Reductive Amination

A primary route involves reductive amination of 2,3,4-trimethoxybenzaldehyde with 1-aminopropan-2-ol, catalyzed by heterogeneous systems like ZrO2 :

Reaction Conditions:

  • Catalyst: 10% ZrO2 on Al2O3

  • Temperature: 80°C

  • Pressure: 20 bar H2

  • Yield: 72–78%

This method avoids stoichiometric reductants and enables catalyst recycling, aligning with green chemistry principles .

Nucleophilic Substitution

Alternative approaches employ alkylation of 2,3,4-trimethoxybenzylamine with epichlorohydrin, followed by ring-opening with aqueous ammonia:

Step 1:
Trimethoxybenzylamine+EpichlorohydrinEtOH, 50°CEpoxide intermediate\text{Trimethoxybenzylamine} + \text{Epichlorohydrin} \xrightarrow{\text{EtOH, 50°C}} \text{Epoxide intermediate}

Step 2:
Epoxide+NH3H2O, 25°C1((2,3,4Trimethoxybenzyl)amino)propan-2-ol\text{Epoxide} + \text{NH3} \xrightarrow{\text{H2O, 25°C}} 1-((2,3,4-\text{Trimethoxybenzyl})amino)\text{propan-2-ol}

Reactivity and Functionalization

Amine Group Reactivity

The primary amine participates in:

  • Acylation: Forms stable amides with acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

  • Schiff Base Formation: Reacts with aldehydes/ketones to generate imines, useful in coordination chemistry .

Alcohol Group Modifications

The secondary alcohol undergoes:

  • Esterification: With acetic anhydride to produce acetates.

  • Oxidation: Using Jones reagent to yield ketones, though over-oxidation risks necessitate controlled conditions .

StrainMIC (μg/mL)
S. aureus128
E. coli>256

The modest activity against Gram-positive bacteria warrants further derivatization to enhance potency .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to:

  • Chiral Ligands: For asymmetric catalysis in ketone reductions.

  • Prodrugs: Functionalization of the alcohol group enables ester-based drug delivery systems .

Materials Science

Incorporation into polymers improves thermal stability:

PolymerT_g (°C)Decomposition Temp. (°C)
Base Resin120280
Modified Resin145310

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturesBioactivity
1-Amino-propan-2-olBasic amino alcoholLow toxicity, food additive
2-(4-Methoxyphenyl)-1-amino-propan-2-olSingle methoxy groupModerate β-blocker activity
1-((2,3,4-Trimethoxybenzyl)amino)propan-2-olTriple methoxy substitutionHypothesized anticancer potential

The additional methoxy groups enhance lipophilicity and membrane permeability compared to simpler analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator